An In-depth Technical Guide to 2-(4-Chloro-2-fluorophenyl)ethanimidamide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(4-Chloro-2-fluorophenyl)ethanimidamide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive scientific overview of 2-(4-Chloro-2-fluorophenyl)ethanimidamide, a compound of interest in contemporary medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this paper establishes a robust scientific profile through a detailed examination of its core chemical structure, proposed synthetic pathways, and extrapolated physicochemical and biological properties based on closely related analogs. The synthesis of its key precursor, 4-chloro-2-fluorophenylacetonitrile, is detailed, as is the established Pinner reaction for the formation of the ethanimidamide moiety. Particular emphasis is placed on the potential of 2-(4-Chloro-2-fluorophenyl)ethanimidamide as a therapeutic agent, drawing parallels with structurally similar compounds that have shown promise as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer therapy. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both theoretical and practical insights to stimulate further investigation into this promising molecule.
Introduction: The Rationale for 2-(4-Chloro-2-fluorophenyl)ethanimidamide in Drug Discovery
The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into small molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] The subject of this guide, 2-(4-Chloro-2-fluorophenyl)ethanimidamide, combines a halogenated phenyl ring with an ethanimidamide functional group. While this specific molecule is not extensively documented in public literature, its structural components are present in numerous biologically active compounds.
The 4-chloro-2-fluorophenyl motif is a key component in a number of advanced therapeutic candidates, including inhibitors of the p53-MDM2 interaction.[3] The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is often abrogated in cancer cells through overexpression of its negative regulator, MDM2.[4][5] Small molecules that can disrupt this interaction are of significant interest as potential cancer therapeutics.[6][7]
The ethanimidamide group, a derivative of an amine, is a versatile functional group that can participate in various biological interactions. Amidine-containing compounds have been investigated for a range of therapeutic applications, including as agents against intracellular parasites.[8]
This guide, therefore, seeks to construct a detailed scientific profile of 2-(4-Chloro-2-fluorophenyl)ethanimidamide by leveraging the known chemistry and biology of its constituent parts and analogs.
Molecular Structure and Physicochemical Properties
The foundational step in understanding a molecule's potential is a thorough characterization of its structure and physicochemical properties.
Chemical Structure
-
IUPAC Name: 2-(4-chloro-2-fluorophenyl)ethanimidamide
-
Molecular Formula: C₈H₈ClFN₂
-
Canonical SMILES: C1=CC(=C(C(=C1)Cl)F)CC(=N)N
-
InChI Key: Based on its structure, a unique InChI key would be generated upon its synthesis and registration.
Predicted Physicochemical Properties
Due to the absence of direct experimental data for 2-(4-Chloro-2-fluorophenyl)ethanimidamide, the following properties are predicted based on the analysis of structurally similar compounds and computational models. These values provide a baseline for experimental design.
| Property | Predicted Value | Basis for Prediction and Scientific Rationale |
| Molecular Weight | 186.61 g/mol | Calculated from the molecular formula (C₈H₈ClFN₂). |
| logP | 1.5 - 2.5 | Halogenation generally increases lipophilicity. The value is extrapolated from analogs like 2-(2-Fluorophenyl)ethanimidamide hydrochloride (LogP: 1.72597). The presence of the chloro group is expected to increase the logP compared to the non-chlorinated analog. |
| Topological Polar Surface Area (TPSA) | 49.87 Ų | Calculated based on the ethanimidamide functional group. This value suggests moderate cell permeability. |
| Hydrogen Bond Donors | 2 | From the -NH₂ and =NH groups of the ethanimidamide moiety. |
| Hydrogen Bond Acceptors | 2 | From the nitrogen atoms of the ethanimidamide moiety. |
| pKa (most basic) | 9.5 - 10.5 | The ethanimidamide group is basic. This prediction is based on the pKa of similar amidine structures. The electron-withdrawing effects of the halogenated phenyl ring may slightly decrease the basicity. |
Synthesis and Purification
The synthesis of 2-(4-Chloro-2-fluorophenyl)ethanimidamide can be logically approached in two main stages: the preparation of the key intermediate, 4-chloro-2-fluorophenylacetonitrile, followed by its conversion to the target ethanimidamide.
Synthesis of 4-Chloro-2-fluorophenylacetonitrile
The most direct route to this precursor is via the nucleophilic substitution of 4-chloro-2-fluorobenzyl chloride with a cyanide salt.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-fluorobenzyl chloride (1.0 equivalent) in ethanol.[9]
-
Addition of Cyanide: In a separate vessel, prepare a solution of sodium cyanide (1.2 equivalents) in a minimal amount of water. Add this aqueous solution to the ethanolic solution of the benzyl chloride.[9]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[9]
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the aqueous residue, add water and extract the product three times with diethyl ether.[9]
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 4-Chloro-2-fluorophenylacetonitrile. Further purification can be achieved by vacuum distillation or recrystallization.[9]
Caption: Synthesis workflow for 4-Chloro-2-fluorophenylacetonitrile.
Conversion to 2-(4-Chloro-2-fluorophenyl)ethanimidamide via the Pinner Reaction
The Pinner reaction is the classic and most effective method for converting nitriles to ethanimidamides.[10][11] It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the amidine.[12]
-
Formation of the Pinner Salt:
-
Dissolve 4-chloro-2-fluorophenylacetonitrile (1.0 equivalent) in a mixture of anhydrous diethyl ether and an excess of anhydrous ethanol (at least 10 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation. The Pinner salt will precipitate as a white solid.
-
Maintain the reaction at 0-4°C for 12-24 hours.
-
Collect the precipitated salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis to the Ethanimidamide:
-
Suspend the dried Pinner salt in a solution of anhydrous ammonia in ethanol.
-
Stir the mixture at room temperature in a sealed vessel until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Caption: Two-stage workflow for the Pinner reaction.
Analytical Characterization
A robust analytical strategy is crucial for the unambiguous identification and quantification of 2-(4-Chloro-2-fluorophenyl)ethanimidamide.
| Analytical Technique | Expected Observations and Rationale |
| ¹H NMR | The proton NMR spectrum is expected to show a characteristic singlet for the benzylic CH₂ protons, multiplets in the aromatic region corresponding to the protons on the substituted phenyl ring, and broad signals for the NH protons of the ethanimidamide group. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the benzylic carbon, the nitrile carbon (which will be shifted upfield upon conversion to the amidine carbon), and the carbons of the aromatic ring. The C-F and C-Cl couplings will provide further structural confirmation. |
| Mass Spectrometry (MS) | Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should reveal the molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature in the mass spectrum.[13] |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) should provide good separation and quantification.[14] |
| Infrared (IR) Spectroscopy | The IR spectrum will be characterized by the disappearance of the sharp nitrile (C≡N) stretch (around 2250 cm⁻¹) from the starting material and the appearance of C=N stretching and N-H bending vibrations characteristic of the ethanimidamide group. |
Potential Applications in Drug Development
The structural features of 2-(4-Chloro-2-fluorophenyl)ethanimidamide suggest its potential utility in several areas of medicinal chemistry, most notably in the development of anticancer agents.
Inhibition of the p53-MDM2 Interaction
The 4-chloro-2-fluorophenyl moiety is a key structural element in several potent inhibitors of the p53-MDM2 interaction, such as the clinical-stage compound RG7388 (Idasanutlin).[3] This substituted phenyl ring is known to occupy a key hydrophobic pocket in the MDM2 protein, mimicking the interaction of the Phe19 residue of p53.[4] The ethanimidamide group of 2-(4-Chloro-2-fluorophenyl)ethanimidamide could potentially engage in hydrogen bonding interactions with residues in the MDM2 binding pocket, further enhancing its affinity.
Caption: Proposed mechanism of action as a p53-MDM2 inhibitor.
Other Potential Therapeutic Areas
-
Antibacterial Agents: Chloro- and fluoro-substituted aromatic compounds are found in many antibacterial drugs.[1] The ethanimidamide moiety could also contribute to antibacterial activity.
-
Antiparasitic Agents: As mentioned earlier, amidine-containing molecules have shown promise as antiparasitic agents.[8]
Conclusion and Future Directions
While direct experimental data for 2-(4-Chloro-2-fluorophenyl)ethanimidamide is currently lacking, a comprehensive analysis of its structural components and related analogs provides a strong foundation for its synthesis and potential applications. The proposed synthetic route via its nitrile precursor is well-established and likely to be high-yielding. The physicochemical properties are predicted to be within a favorable range for drug development.
The most compelling therapeutic hypothesis for this molecule lies in its potential as an inhibitor of the p53-MDM2 interaction, a validated target in oncology. Future research should focus on the following:
-
Synthesis and Characterization: The synthesis and full analytical characterization of 2-(4-Chloro-2-fluorophenyl)ethanimidamide is the essential next step to validate the predictions made in this guide.
-
In Vitro Biological Evaluation: The compound should be screened in a p53-MDM2 binding assay to determine its inhibitory activity. Subsequent cell-based assays in cancer cell lines with wild-type p53 would be crucial to assess its cellular efficacy.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs would provide valuable insights into the SAR and allow for the optimization of potency and pharmacokinetic properties.
This technical guide serves as a call to action for the scientific community to explore the potential of 2-(4-Chloro-2-fluorophenyl)ethanimidamide and its analogs as novel therapeutic agents.
References
- Hardcastle, A., et al. (2006). Proteomimetic Libraries: Design, Synthesis, and Evaluation of p53−MDM2 Interaction Inhibitors. ACS Chemical Biology, 1(3), 151-155.
- Ji, L. T., et al. (2020). Synthesis and Mechanism of p53‐MDM2 Inhibitors with Heterocyclic Structures: A Focused Review. ChemistrySelect, 5(29), 8963-8974.
- Bauer, M. R., et al. (2022). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development, 26(7), 2092-2098.
- Soares, J., et al. (2016). Design and synthesis of new inhibitors of p53–MDM2 interaction with a chalcone scaffold. Arabian Journal of Chemistry, 9, S1568-S1575.
- Bauer, M. R., et al. (2022). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development, 26(7), 2092-2098.
- Hassan, K. M. (2015). Mass spectral and chromatographic studies on some halogenatedphenyl-2-piperazinopropanones.
- Hassan, K. M. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones.
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
- Chikhale, R., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 356-367.
-
SynArchive. (2024). Pinner Reaction. Retrieved from [Link]
- Jat, J. L., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1238, 130448.
- Iwao, O. (1998). Biologically Active Organofluorine Compounds. Journal of Health Science, 44(3), 147-164.
- Mohamed, S. K., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Arabian Journal of Chemistry, 4(4), 439-444.
-
Organic Syntheses. (n.d.). α-PHENYL-α-ETHYLSUCCINONITRILE. Retrieved from [Link]
- Schmalz, H. G., & Böttcher, C. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1623-1629.
-
LookChem. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved from [Link]
- Okazoe, T. (1998). Biological Properties of Selected Fluorine-Containing Organic Compounds. Fluorine Compounds, 1, 1-28.
- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 16-25.
- Haefele, L. R. (1968). U.S. Patent No. 3,366,639. Washington, DC: U.S.
- Lu, H., et al. (2019). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Environmental Science & Technology Letters, 6(12), 735-741.
- Van Der Vecht, J. R., et al. (1992). European Patent No. EP0518412A1.
- Wang, D., et al. (2021). A green synthesis method-nitrile hydration to synthesize amide. Catalysis Science & Technology, 11(13), 4383-4399.
- Ito, K., et al. (2014). Biosynthetic pathway for the cyanide-free production of phenylacetonitrile in Escherichia coli by utilizing plant cytochrome P450 79A2 and bacterial aldoxime dehydratase. Applied and Environmental Microbiology, 80(22), 7066-7076.
-
PubChem. (n.d.). (4-Chloro-2-fluoro-phenyl)-acetonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Amidine synthesis from nitrile and dimethylamine using n-Buli as a base. Retrieved from [Link]
- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.
- You, J., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
-
Organic Syntheses. (n.d.). CHLOROACETONITRILE. Retrieved from [Link]
- Li, Y., et al. (2022). One-Pot Tandem Synthesis of Nitriles and Amides from Biomass Platform Compounds.
- You, J., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Analytica Chimica Acta, 487(1), 109-118.
-
Rustler, S., et al. (2008). Conversion of phenylacetonitrile to phenylacetic acid and... ResearchGate. Retrieved from [Link]
-
Waters Corporation. (2016). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
- Wang, S., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.
-
Molbase. (2025). ethyl ethanimidoate. Retrieved from [Link]
- da Silva, E. B., et al. (2014). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology, 141(10), 1267-1276.
- de Souza, A. C. S., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8094-8108.
- Lee, K. H. (2010). Discovery and Development of Natural Product-derived Chemotherapeutic Agents Based on a Medicinal Chemistry Approach. Journal of Traditional and Complementary Medicine, 1(1), 1-12.
- Kumar, A., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(6), 795-807.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new inhibitors of p53–MDM2 interaction with a chalcone scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 8. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pinner reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
